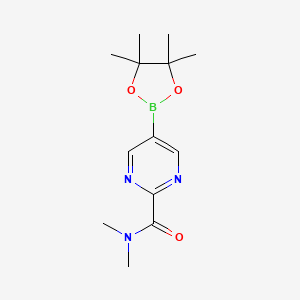
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a dichlorobenzyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amino acid derivative. One common method includes the use of glyoxylic acid or pyruvic acid as starting materials, followed by a series of reactions involving hydroxylamine hydrochlorides and other reagents . The reaction conditions often require controlled temperatures and the use of solvents like chloroform and water.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and purity. For example, the catalytic ammoxidation of dichlorotoluenes can be employed to produce dichlorobenzonitriles, which can then be further processed to obtain the desired amino acid derivative .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Dichlorobenzyl alcohol: An antiseptic with applications in treating throat infections.
N-Substituted 4-sulfamoylbenzoic acid derivatives: Compounds with similar inhibitory effects on enzymes
Uniqueness
(S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzyl moiety and amino acid backbone make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
ANNATEVSMICFSH-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)

![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)







